molecular formula C17H14O6 B1679148 Pectolinarigenin CAS No. 520-12-7

Pectolinarigenin

Cat. No. B1679148
CAS RN: 520-12-7
M. Wt: 314.29 g/mol
InChI Key: GPQLHGCIAUEJQK-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for Pectolinarigenin were not found in the search results, it is known that Pectolinarigenin is a flavone extracted from Cirsium .


Molecular Structure Analysis

Pectolinarigenin has the molecular formula C17H14O6 . Its molecular weight is 314.29 .


Chemical Reactions Analysis

Pectolinarigenin has been found to regulate tumor-associated proteins in AGS-xenograft BALB/c nude mice . It has also been found to inhibit cell viability, migration, and invasion, and induce apoptosis via a ROS-mitochondrial apoptotic pathway in melanoma cells .


Physical And Chemical Properties Analysis

Pectolinarigenin has the molecular formula C17H14O6 and a molecular weight of 314.29 . It is a yellow powder .

Scientific Research Applications

Anti-Cancer Properties

Pectolinarigenin has been found to have anti-cancer properties. It has been studied for its effects on tumor control and the pathways it regulates both in vivo and in vitro . In a study involving AGS cell lines xenografted into BALB/c nude mice, Pectolinarigenin was found to regulate tumor-associated proteins . The study suggested that Pectolinarigenin therapy may inhibit tumor development in gastric cancer .

Anti-Inflammatory Properties

Pectolinarigenin is known for its anti-inflammatory properties . It is a flavone extracted from Cirsium, and due to its anti-inflammatory properties, it is being researched for its potential applications in various diseases .

Antioxidant Activity

Pectolinarigenin has been found to induce antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Anti-Diabetic Effects

Pectolinarigenin has been reported to have anti-diabetic effects . Diabetes is a chronic disease that occurs when the pancreas does not produce enough insulin, or when the body cannot effectively use the insulin it produces.

Potential Therapeutic Targets in Gastric Cancer

Proteomic research on Pectolinarigenin has provided fundamental information about proteins that may have great promise as new therapeutic targets in gastric cancer .

Biological Agent

Pectolinarigenin has turned out to be a good biological agent especially due to its antioxidant, anti-inflammatory, antidiabetic, and antitumor activities, evaluated both in vitro and in vivo .

Mechanism of Action

Target of Action

Pectolinarigenin (PEC) is an active compound isolated from traditional herbal medicine that has shown potential anti-tumor properties against various types of cancer cells . The primary target of PEC is DNA topoisomerase II alpha (TOP2A) . TOP2A is an enzyme that controls the topologic states of DNA during transcription and is a well-established target for many anticancer drugs .

Mode of Action

PEC acts as a potential TOP2A poison , targeting TOP2A and causing significant DNA damage . It induces G2/M phase cell cycle arrest via the p53 pathway . Simultaneously, PEC performs its unique function by inhibiting the late autophagic flux . The blocking of autophagy leads to the inhibition of proliferation of bladder urothelial carcinoma (BLCA) and further enhances the DNA damage effect of PEC .

Biochemical Pathways

PEC affects several biochemical pathways. It regulates the DNA damage/autophagy pathways . PEC shows the down-regulation of the PI3K/AKT/mTOR pathway , which is a major regulator of autophagic and apoptotic cell death in cancer cells . This leads to the down-regulation of p-4EBP1, p-p70S6K, and p-eIF4E in PEC treated cells when compared with the untreated cells .

Result of Action

The result of PEC’s action is the inhibition of cell proliferation and the induction of apoptosis in cancer cells . This arises from the loss of mitochondrial transmembrane potential, reactive oxygen species, and the altered expression of apoptosis-associated proteins . In addition, PEC impairs the migration and invasion of cancer cells .

Action Environment

It is known that pec can intensify the cytotoxic effect of gemcitabine (gem) on blca cells in vivo and in vitro , suggesting that the presence of other drugs can influence the efficacy of PEC

properties

IUPAC Name

5,7-dihydroxy-6-methoxy-2-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O6/c1-21-10-5-3-9(4-6-10)13-7-11(18)15-14(23-13)8-12(19)17(22-2)16(15)20/h3-8,19-20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPQLHGCIAUEJQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20199960
Record name Pectolinarigenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pectolinarigenin

CAS RN

520-12-7
Record name Pectolinarigenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=520-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Pectolinarigenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pectolinarigenin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106403
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pectolinarigenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-dihydroxy-6-methoxy-2-(4-methoxyphenyl)-4-benzopyrone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.534
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Record name PECTOLINARINGENIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U3UZ1K35N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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